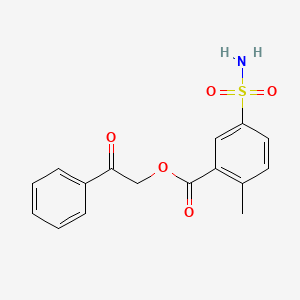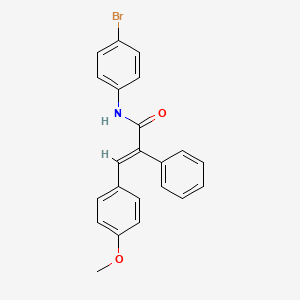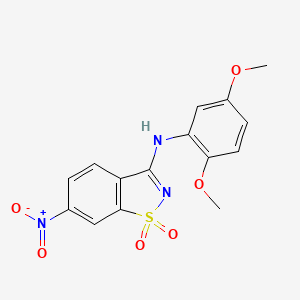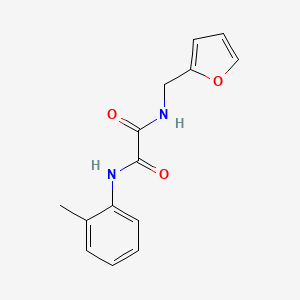![molecular formula C21H19BrO5 B5132458 (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one](/img/structure/B5132458.png)
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with bromine, methoxy, and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Ethoxylation: Ethoxy groups are added using ethylating agents such as ethyl iodide or diethyl sulfate.
Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
- (3Z)-3-[(5-fluoro-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Uniqueness
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. The combination of methoxy and ethoxy groups further enhances its versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-26-16-7-5-13(6-8-16)19-11-15(21(23)27-19)9-14-10-17(22)20(25-3)12-18(14)24-2/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJLXIFIODEOT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)

![[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene](/img/structure/B5132414.png)


![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![Propyl 4-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5132472.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5132480.png)
![N-(3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B5132486.png)


